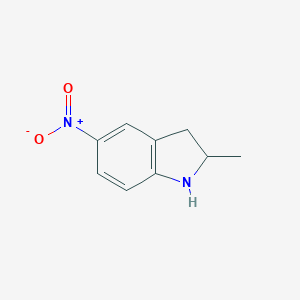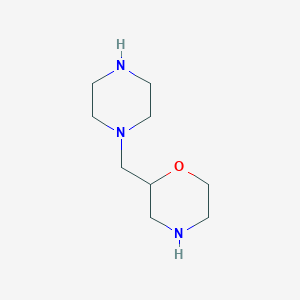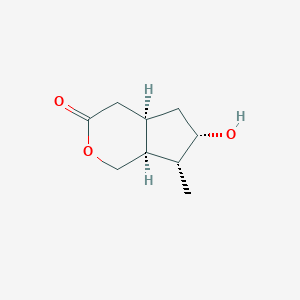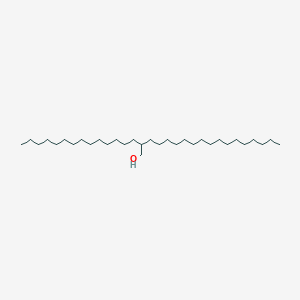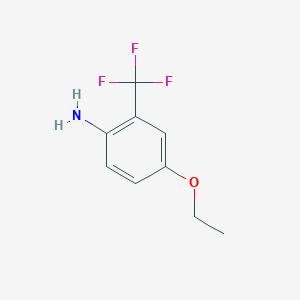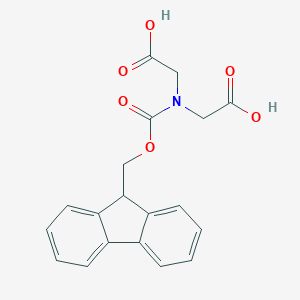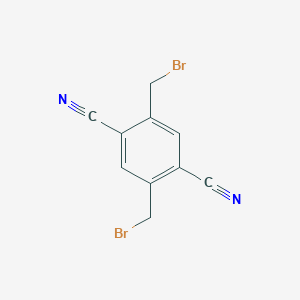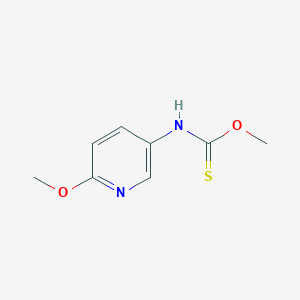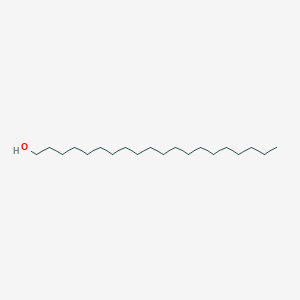
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium
Overview
Description
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium (4-CPFHP) is a quaternary ammonium salt that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential uses, from biochemical and physiological studies to lab experiments.
Scientific Research Applications
Light-Driven Chloride Pumping
Chloride ion–pumping rhodopsin (ClR) in some marine bacteria utilizes light energy to actively transport Cl− into cells . The dynamics of ion transport have been observed with time-resolved serial femtosecond (fs) crystallography . This application is significant in understanding the mechanisms that convert light energy to drive ion pumping and ensure the unidirectionality of the transport .
Investigation of Weak Interactions
The compound has been used in investigations on weak interactions involving organic fluorine . In these structures, the molecules are linked by strong O‐H· · ·N hydrogen bonds to form antiparallel chains along the b axis . This research is crucial in understanding the behavior of organic fluorine compounds.
Nonlinear Optics
The potential applications of the compound in nonlinear optics are confirmed by second and third harmonic generation studies . The static and dynamic polarizability are found to be many-fold higher than that of urea . This property makes it a promising candidate for optoelectronic device fabrications.
Crystal Structure Analysis
The compound has been used in the study of crystal structures . The asymmetric unit contains one 4-(4′-(pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium cation, one 2-carboxy-4-(3,5-dicarboxyphenoxy)benzoate anion and one free water molecule . This study provides insights into the bond lengths and angles in the crystal structure of the compound.
Commercial Availability
The compound is commercially available and can be purchased online for use in various scientific research applications .
Neurotoxicity Studies
Although not directly related to the compound , similar compounds have been used in neurotoxicity studies . This suggests potential applications of the compound in neurobiology and toxicology research.
properties
IUPAC Name |
4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESYFZMRVQIRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFNO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium | |
CAS RN |
154440-77-4 | |
| Record name | RHPP+ ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154440774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is RHPP+ formed in the body, and what implications might this have?
A1: RHPP+ is generated through a specific metabolic pathway involving haloperidol. First, haloperidol is reduced to reduced haloperidol. Then, the piperidin-4-ol moiety in reduced haloperidol undergoes oxidation, resulting in the formation of RHPP+ []. The potential for a drug to form pyridinium metabolites is significant because these metabolites have been associated with neurotoxicity, particularly those structurally similar to MPP+, a metabolite of the neurotoxin MPTP []. This raises concerns about the potential long-term neurological effects of haloperidol treatment.
Q2: What is the role of CYP enzymes in the metabolism of haloperidol, and how might this relate to RHPP+ formation?
A2: Research suggests that CYP3A4 is the primary enzyme responsible for the bioactivation of haloperidol into its potentially neurotoxic pyridinium metabolite, 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+) []. While the exact relationship between CYP3A4 activity and RHPP+ formation hasn't been directly investigated, it's plausible that CYP enzymes could also play a role in RHPP+ formation due to their involvement in the broader metabolism of haloperidol. Further research is needed to definitively determine the specific enzymes involved in each step of RHPP+ formation and their potential susceptibility to inhibition or induction by other drugs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





